molecular formula C15H11ClFN5O3S3 B11380250 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11380250
M. Wt: 459.9 g/mol
InChI Key: ZIEFHBXHLJXECA-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide is a complex organic compound with the molecular formula C15H11ClFN5O3S2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrimidine ring, a thiadiazole ring, and a sulfonyl group.

Properties

Molecular Formula

C15H11ClFN5O3S3

Molecular Weight

459.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C15H11ClFN5O3S3/c1-26-15-22-21-13(27-15)20-12(23)11-10(16)6-18-14(19-11)28(24,25)7-8-2-4-9(17)5-3-8/h2-6H,7H2,1H3,(H,20,21,23)

InChI Key

ZIEFHBXHLJXECA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides and a base.

    Formation of the thiadiazole ring: The thiadiazole ring is formed through a cyclization reaction involving appropriate precursors.

    Final coupling: The final step involves coupling the pyrimidine and thiadiazole rings with the sulfonyl group to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

5-Chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-Chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide can be compared with similar compounds, such as:

    5-Chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide analogs: These compounds have similar structures but may differ in specific functional groups or substitutions.

    Other pyrimidine derivatives: Compounds with a pyrimidine ring and different substituents can be compared to highlight the unique properties of the target compound.

    Thiadiazole derivatives: Compounds with a thiadiazole ring and different substituents can also be compared to understand the unique features of the target compound.

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